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Compound of Interest

Compound Name:
(3-Chloro-4-

methoxyphenyl)propylamine

CAS No.: 99177-60-3

Cat. No.: B1385844

Get Quote

Executive Summary & Chemical Identity
The nomenclature (3-Chloro-4-methoxyphenyl)propylamine is chemically ambiguous and

typically refers to one of two distinct structural isomers used in drug discovery and

pharmacological research. In the context of "propylamine" attached to a phenyl ring without a

specific locant, the standard IUPAC interpretation is the n-propyl chain (Isomer A). However, in

the context of psychopharmacology and research chemicals, this term is often colloquially

applied to the isopropyl derivative (Isomer B), a chlorinated amphetamine analog.

This guide provides a comparative technical analysis of both isomers to ensure experimental

precision.

The Two Primary Isomers
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Feature Isomer A (n-Propyl)
Isomer B (Isopropyl /

Amphetamine)

IUPAC Name

3-(3-Chloro-4-

methoxyphenyl)propan-1-

amine

1-(3-Chloro-4-

methoxyphenyl)propan-2-

amine

Common Name
3-Chloro-4-methoxy-

hydrocinnamylamine

3-Chloro-4-

methoxyamphetamine (3-C-

PMA)

Structure Linear 3-carbon chain
Branched 3-carbon chain (

-methyl)

Primary Use
Synthetic Intermediate /

Building Block

Pharmacological Agent /

Monoamine Transporter

Ligand

CAS Number
Not widely indexed (See

Phenethylamine: 7569-60-0)

Research Chemical (Related

to PMA)

Critical Note on CAS 7569-60-0: Researchers often confuse these propylamines with 3-Chloro-

4-methoxyphenethylamine (2-carbon chain), which has the CAS 7569-60-0. This

phenethylamine is a commercially available building block and distinct from the propylamines

discussed here.

Physicochemical Properties (Predicted & Experimental)
Data below compares the n-propyl isomer (Isomer A) with the isopropyl isomer (Isomer B) and

the phenethylamine control.
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Property Isomer A (n-Propyl)
Isomer B
(Isopropyl)

Phenethylamine
(Ref)

Formula

C

H

ClNO

C

H

ClNO

C

H

ClNO

Mol.[1] Weight 199.68 g/mol 199.68 g/mol 185.65 g/mol

LogP (Pred) ~2.3 - 2.5 ~2.4 - 2.6 ~2.1

pKa (Base) ~10.5 (Primary Amine) ~10.1 (Primary Amine) ~9.8

H-Bond Donors 1 1 1

H-Bond Acceptors 2 2 2

Rotatable Bonds 4 3 3

Solubility
Soluble in DMSO,

MeOH, Dilute Acid

Soluble in DMSO,

MeOH, Dilute Acid

Soluble in Water (as

HCl)

Synthetic Methodologies
The synthesis of these isomers requires divergent pathways. The choice of starting material

determines the carbon chain structure.

Isomer A: n-Propyl Synthesis (Linear Chain)
Target: 3-(3-Chloro-4-methoxyphenyl)propan-1-amine Mechanism: Knoevenagel Condensation

followed by Reduction.

Condensation: Reaction of 3-Chloro-4-methoxybenzaldehyde with Cyanoacetic acid (or

Malonic acid followed by decarboxylation) yields the cinnamonitrile or cinnamic acid

derivative.

Reduction: Catalytic hydrogenation (e.g., LiAlH

or H
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/Pd-C) of the nitrile/amide intermediate yields the primary amine.

Isomer B: Isopropyl Synthesis (Branched Chain)
Target: 1-(3-Chloro-4-methoxyphenyl)propan-2-amine (3-C-PMA) Mechanism: Henry Reaction

(Nitroaldol) followed by Reduction.

Nitroaldol: Reaction of 3-Chloro-4-methoxybenzaldehyde with Nitroethane (catalyzed by

ammonium acetate) yields 1-(3-Chloro-4-methoxyphenyl)-2-nitropropene.

Reduction: Reduction of the nitroalkene using LiAlH

or Zn/HCl yields the amine.

Synthesis Workflow Diagram

3-Chloro-4-methoxybenzaldehyde

+ Cyanoacetic Acid
(Knoevenagel)

+ Nitroethane
(Henry Rxn)

3-(Aryl)acrylonitrile- CO2, - H2O
Isomer A:

3-(Aryl)propan-1-amine
(n-Propyl)

Reduction (LiAlH4)

1-(Aryl)-2-nitropropene
- H2O Isomer B:

1-(Aryl)propan-2-amine
(Isopropyl/Amphetamine)

Reduction (LiAlH4/Zn)

Click to download full resolution via product page

Figure 1: Divergent synthetic pathways for n-propyl (Isomer A) and isopropyl (Isomer B)

derivatives starting from the same benzaldehyde precursor.

Pharmacology & Toxicology Profile
Isomer B (3-Chloro-4-methoxyamphetamine)
This compound is a structural analog of Para-Methoxyamphetamine (PMA) and Para-

Chloroamphetamine (PCA).

Mechanism: Likely acts as a monoamine releasing agent and/or reuptake inhibitor with high

affinity for the Serotonin Transporter (SERT).
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Toxicity Warning: Chlorinated amphetamines (like PCA) are known selective serotonergic

neurotoxins. 4-Methoxy analogs (like PMA) are potent MAO inhibitors (MAOI). The

combination (3-Cl-4-OMe) presents a high risk of Serotonin Syndrome and neurotoxicity.

Status: Typically classified as a research chemical or controlled substance analog depending

on jurisdiction.

Isomer A (n-Propyl)
Mechanism: Lacks the

-methyl group required for protection against MAO degradation. Consequently, it has a much
shorter half-life and significantly lower oral bioavailability/psychoactivity compared to Isomer
B.

Use: Primarily used as a linker in PROTACs or as a scaffold in kinase inhibitors (e.g.,

modifying the benzylamine moiety of existing drugs).

Handling & Safety (SDS Highlights)
Signal Word:WARNING (Based on structural analogs)

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures:

Wear nitrile gloves and safety glasses.

Handle in a fume hood to avoid inhalation of amine vapors.

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation (browning).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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